![molecular formula C10H14O3 B15303719 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core with a carboxylic acid functional group and a ketone group at the 6-position The presence of two methyl groups at the 5-position further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are frequently employed.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxospiro[3.3]heptane-2-carboxylic acid: Lacks the two methyl groups at the 5-position.
6-Oxospiro[3.3]heptane-2-carboxylic acid: Similar structure but without the dimethyl substitution.
Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: An ester derivative with an ethyl group instead of a carboxylic acid.
Uniqueness
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the dimethyl groups at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3,3-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)7(11)5-10(9)3-6(4-10)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
ACDLLGUFJDIUTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC12CC(C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


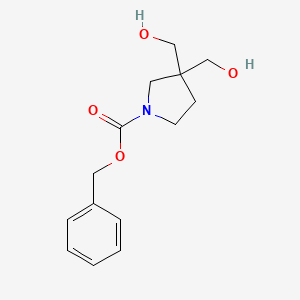

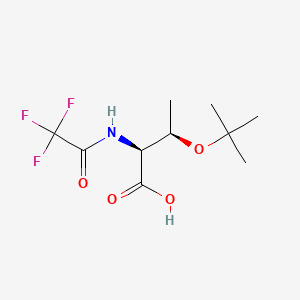
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
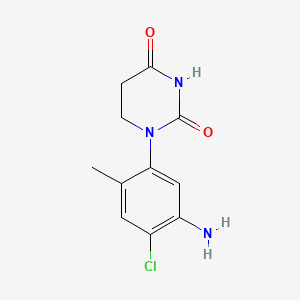
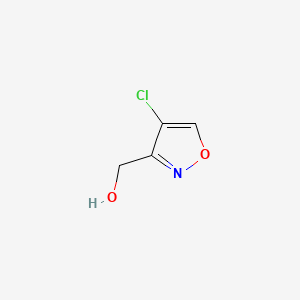
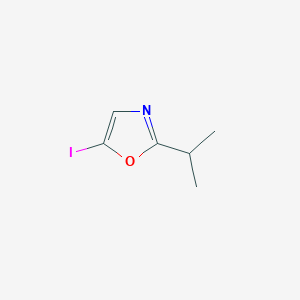
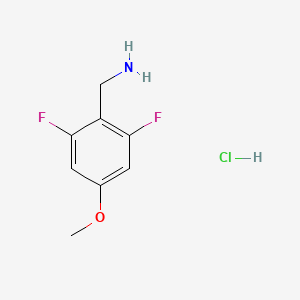
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
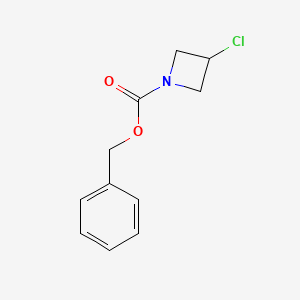
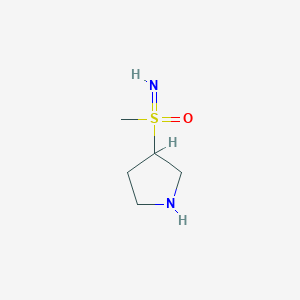
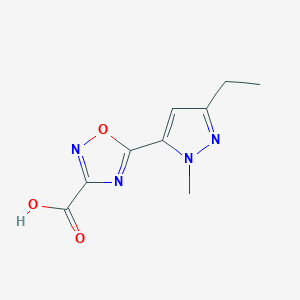
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
